molecular formula C10H9FO B2634519 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one CAS No. 29419-14-5; 294919-14-5

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B2634519
CAS No.: 29419-14-5; 294919-14-5
M. Wt: 164.179
InChI Key: QMXOEISLPMFMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a fluorinated derivative of tetralone, a bicyclic ketone. Its systematic IUPAC name reflects the positions of substituents and the saturation state of the naphthalene backbone. The numbering begins at the ketone oxygen (position 2), with a fluorine atom at position 6 and partial hydrogenation at positions 3 and 4. The CAS Registry Number 29419-14-5 uniquely identifies this compound in chemical databases, ensuring unambiguous referencing in synthetic and analytical workflows.

Property Value Source
IUPAC Name This compound
CAS Number 29419-14-5
Molecular Formula C₁₀H₉FO
Molecular Weight 164.18 g/mol
SMILES FC₁=CC=C(C₂)C(CCC₂=O)=C₁

The structural descriptor "3,4-dihydro" indicates partial saturation of the naphthalene ring, while the "(1H)" notation specifies the position of the hydrogen atom in the ketone-bearing ring.

Molecular Geometry and Conformational Analysis

The molecule adopts a bicyclic framework comprising a fully aromatic benzene ring fused to a partially saturated cyclohexenone system. The fluorine atom at position 6 introduces steric and electronic effects, influencing the compound’s conformational preferences. Density functional theory (DFT) simulations suggest that the chair-like conformation of the cyclohexenone ring minimizes steric strain, with the fluorine atom occupying an equatorial position relative to the ketone group.

The ketone oxygen at position 2 participates in intramolecular non-covalent interactions, including a weak C–H···O hydrogen bond with the adjacent methylene group (C₃–H), stabilizing the planar arrangement of the cyclohexenone moiety. The fluorine atom’s electronegativity further polarizes the aromatic ring, enhancing the electron-withdrawing character of the substituted benzene and affecting the compound’s reactivity in electrophilic substitution reactions.

Crystallographic Data and X-ray Diffraction Studies

As of current literature, no X-ray crystallographic data for This compound have been reported. However, studies on structurally analogous compounds, such as 6-bromo-8-fluoro-tetralin-2-one, reveal elongated β-barrel folds with distinct hydrophobic cavities. For example, the crystal structure of 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 1337857-08-5) features a β-barrel core stabilized by van der Waals interactions and hydrogen bonding. These observations suggest that the fluorine substituent in This compound may similarly influence packing efficiency and lattice parameters, though experimental validation remains pending.

Comparative Analysis of Tautomeric Forms

Tautomerism in tetralone derivatives is influenced by substituent electronic effects. For This compound , the keto form dominates due to the fluorine atom’s strong electron-withdrawing inductive effect, which destabilizes enolic tautomers by reducing electron density at the α-carbon. Comparative studies of 2-tetralone enamines demonstrate that electron-withdrawing groups like fluorine shift the tautomeric equilibrium toward the keto form by 2–3 orders of magnitude compared to unsubstituted analogs.

Tautomer Stability Relative to Keto Form Key Stabilizing Factors
Keto 1 (reference) Conjugation, aromaticity
Enol 10⁻²–10⁻³ Resonance, intramolecular H-bonding

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXOEISLPMFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951945
Record name 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29419-14-5
Record name 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one with its analogs, highlighting structural variations, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Activities References
This compound F at C6 C₁₀H₉FO 164.18 29419-14-5 Pharmaceutical intermediate, catalyst for hydrogenation reactions
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one F at C6, isopropyl at C1 C₁₃H₁₅FO 206.25 104205-01-8 Chiral synthon for antiarrhythmic agents; agrochemical development
5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one Cl at C5, F at C6 C₁₀H₈ClFO 198.62 1567637-23-3 Potential enzyme inhibitor (structural analog for SAR studies)
6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one F at C6, CF₃ at C7 C₁₁H₈F₄O 232.18 N/A High lipophilicity; exploratory applications in fluorinated drug design
6-(2-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one 2-methoxyphenyl at C6 C₁₇H₁₆O₂ 252.31 N/A SAR studies for 5α-reductase inhibition (anti-androgen activity)

Key Structural and Functional Insights:

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., F, Cl, CF₃) increase electrophilicity and metabolic stability. For example, the trifluoromethyl group in 6-Fluoro-7-(trifluoromethyl)-... enhances lipophilicity, favoring blood-brain barrier penetration .
    • Bulkier substituents (e.g., isopropyl at C1 in (S)-6-Fluoro-1-isopropyl-... ) introduce steric hindrance, influencing chiral recognition in catalysis and receptor binding .
  • Synthetic Routes :

    • Halogenation : Bromination of methoxy-substituted analogs (e.g., 6-Bromo-7-methoxy-... ) achieves >90% yield using N-bromosuccinimide .
    • Cross-coupling : Heck and Buchwald-Hartwig reactions enable aryl/amine functionalization (e.g., 6-phenyl-3,4-dihydronaphthalen-1(2H)-one ) with yields up to 85% .
  • Pharmacological Relevance: 5α-Reductase Inhibition: 6-Substituted derivatives (e.g., 6-(2-methoxyphenyl)-...) show IC₅₀ values in the nanomolar range for treating benign prostatic hyperplasia . Antiarrhythmic Activity: The (S)-isopropyl derivative demonstrated efficacy in animal models of ventricular tachycardia, likely due to sodium channel modulation .

Structure-Activity Relationship (SAR) Studies

  • Positional Sensitivity: Fluorine at C6 improves 5α-reductase inhibition by 10-fold compared to non-fluorinated analogs .
  • Dual Halogenation : The 5-Cl-6-F analog (CAS: 1567637-23-3) shows enhanced enzyme binding but reduced solubility, limiting in vivo applications .

Industrial and Experimental Use

  • Scalability : Methoxy- and bromo-substituted derivatives are synthesized at gram-scale with >90% purity, supporting drug discovery pipelines .
  • Limitations : Highly fluorinated analogs (e.g., 6-Fluoro-7-CF₃-... ) face challenges in large-scale synthesis due to reagent costs and purification difficulties .

Q & A

Q. Basic Research Focus

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine substitution patterns. For 6-fluoro derivatives, coupling constants (JFHJ_{F-H}) between F and adjacent protons (e.g., H-5 and H-7) confirm regiochemistry .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving positional disorder common in fluorinated aromatics. For example, the InChI key (OSDHOOBPMBLALZ-UHFFFAOYSA-N) confirms bond lengths (C-F: ~1.34 Å) and dihedral angles in the dihydronaphthalene ring .

Advanced Consideration
High-resolution synchrotron data improves accuracy for low-electron-density fluorine atoms. Twinned crystals require SHELXL’s TWIN/BASF commands for refinement .

What computational methods predict the reactivity and stability of this compound in synthetic pathways?

Advanced Research Focus
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model fluorination energetics. The LUMO of the naphthalenone ring localizes at C-6, favoring electrophilic fluorine attack. Solvent effects (PCM models) explain polar aprotic solvents (e.g., DMF) accelerating fluorination by stabilizing transition states .

How do researchers address contradictions in reported physical properties (e.g., melting points) for fluorinated dihydronaphthalenones?

Advanced Research Focus
Discrepancies arise from purity issues (e.g., residual solvents) or polymorphism. Strategies include:

  • DSC/TGA : Differentiate polymorphs via melting endotherms.
  • HPLC-PDA : Quantify impurities using C18 columns (acetonitrile/water gradient).
    Custom synthesis (e.g., ) often lacks batch consistency, necessitating in-house recrystallization (hexane/EtOAc) .

What safety protocols are critical for handling fluorinated dihydronaphthalenones?

Q. Basic Research Focus

  • PPE : Fluorinated aromatics may release HF upon decomposition; use acid-resistant gloves and fume hoods.
  • Waste Disposal : Neutralize with CaCO₃ before aqueous disposal .

How does the fluorine substituent influence the compound’s reactivity compared to bromo/methoxy analogs?

Q. Advanced Research Focus

  • Electrophilicity : Fluorine’s -I effect deactivates the ring, reducing nucleophilic aromatic substitution (vs. bromo analogs).
  • Hydrogen Bonding : Fluorine participates in weak H-bonds, affecting crystallization (e.g., shorter C=O···F contacts in X-ray structures) .

What challenges arise in crystallizing this compound, and how are they mitigated?

Advanced Research Focus
Fluorine’s small size and high electronegativity disrupt crystal packing. Techniques:

  • Seeding : Introduce microcrystals from slow evaporation (MeOH/CHCl₃).
  • SHELXD : Resolve twinning via dual-space algorithms .

How is the compound utilized in multicomponent reactions for bioactive molecule synthesis?

Basic Research Focus
The ketone group undergoes Mannich reactions to form β-amino ketones, intermediates for antipsychotic agents. For example, coupling with 4-fluorobenzoyl chloride () yields fluorinated analogs with enhanced CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.